

The Discovery and Initial Synthesis of Trimethylcyclohexanol: A Technical Guide

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Compound of Interest

Compound Name: *Trimethylcyclohexanol*

Cat. No.: *B073185*

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This technical guide provides an in-depth overview of the discovery and early research surrounding **Trimethylcyclohexanol**, with a focus on its initial synthesis and the characterization of its isomers. The content is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's foundational chemistry.

Introduction

3,3,5-Trimethylcyclohexanol is a saturated cyclic alcohol that has found applications as a precursor in the synthesis of various commercially significant compounds, including the vasodilator cyclandelate and the sunscreen agent homosalate.^[1] Its initial discovery and synthesis are rooted in the catalytic hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). Early research focused on developing efficient methods for this conversion and later expanded to the stereoselective synthesis of its various isomers.

Early Synthesis of 3,3,5-Trimethylcyclohexanol

The primary route for the synthesis of **3,3,5-trimethylcyclohexanol** is the catalytic hydrogenation of isophorone. Several early publications and patents laid the groundwork for this transformation, employing different catalysts and reaction conditions.

Catalytic Hydrogenation with Raney Nickel and Copper Chromite

The earliest mention of the hydrogenation of isophorone to produce 3,3,5-**trimethylcyclohexanol** dates back to a 1933 publication in Chemistry and Industry. This initial work explored the use of Raney nickel and copper chromite as catalysts.^{[2][3]} The reaction yielded a mixture of 3,3,5-**trimethylcyclohexanol** and the intermediate ketone, 3,3,5-trimethylcyclohexanone.^{[2][3]}

Platinum-Catalyzed Hydrogenation

In 1942, a publication in the Journal of the American Pharmaceutical Association described a method for the hydrogenation of isophorone using a platinum catalyst.^{[2][3]} This reaction was notable for being conducted at room temperature.^{[2][3]}

Nickel-Catalyzed Hydrogenation for Isomer Control

A 1953 British patent detailed a process for the manufacture of a high-melting-point isomer of 3,3,5-**trimethylcyclohexanol**. This method utilized a reduced metallic nickel catalyst and controlled reaction conditions to achieve a product containing at least 80% of the high-melting isomer.

Ruthenium-Catalyzed Hydrogenation

Later research introduced the use of ruthenium-based catalysts for the hydrogenation of isophorone, offering an alternative to the earlier methods.^[2]

Quantitative Data from Early Synthetic Methods

The following table summarizes the key quantitative data extracted from early publications and patents on the synthesis of 3,3,5-**trimethylcyclohexanol**.

Catalyst	Temperature	Pressure	Catalyst:Isophorone Ratio (w/w)	Yield	Cis:Trans Isomer Ratio	Reference
Raney Nickel	15-140 °C	35-100 bar	Not specified	90%	Not specified	Neftepererab. Neftekhim. (Moscow) 1971, 5, 41[2]
Platinum	Room Temp.	Not specified	1:17.5	Not specified	Not specified	J. Amer. Pharm. Assoc. 1942, 25[2] [3]
Reduced Metallic Nickel	≤ 100 °C	~100 psi	1:20 to 1:10	High	≥ 80% high-melting isomer	British Patent (1953)
Ruthenium on Activated Carbon	140 °C	18 bar	~1:19,000 (Ru:Isophorone)	99.7% GC purity	92:8	EP1318130A1[2]

Experimental Protocols from Early Research

While the full experimental details from the earliest publications are not readily available, the following protocols have been reconstructed from later patents and publications that cite this foundational work.

General Procedure for Hydrogenation of Isophorone

Reactants:

- Isophorone

- Hydrogen gas
- Catalyst (e.g., Raney Nickel, Platinum, Reduced Metallic Nickel, or Ruthenium on Carbon)
- Solvent (optional, e.g., ethanol)

Apparatus:

- High-pressure autoclave equipped with a stirrer and gas inlet.

Procedure:

- The autoclave is charged with isophorone and the chosen catalyst. If a solvent is used, it is also added at this stage.
- The autoclave is sealed and purged with an inert gas (e.g., argon or nitrogen) to remove air.
- The vessel is then pressurized with hydrogen to the desired pressure.
- The reaction mixture is heated to the specified temperature while being stirred vigorously.
- The reaction is monitored by observing the uptake of hydrogen. The reaction is considered complete when hydrogen absorption ceases.
- After cooling to room temperature, the excess hydrogen pressure is carefully released.
- The catalyst is removed from the reaction mixture by filtration.
- The resulting crude **3,3,5-trimethylcyclohexanol** can be purified by distillation.

Synthesis of Stereoisomers of 3,3,5-Trimethylcyclohexanol

In 1975, Allinger and Riew published a significant paper in the Journal of Organic Chemistry detailing the synthesis of the cis and trans isomers of **3,3,5-trimethylcyclohexanol**. Their work provided a method for obtaining stereochemically pure forms of the alcohol.

Resolution of dl-cis-3,3,5-Trimethylcyclohexyl Phthalate

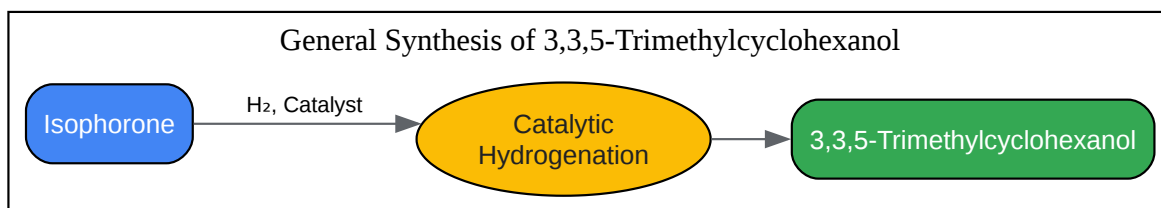
One of the methods described by Allinger and Riew involves the resolution of the diastereomeric mixture of dl-cis-3,3,5-trimethylcyclohexyl phthalate through selective crystallization of their cinchonine salts.

Synthesis from (R)-pulegone

A second method involves a non-racemizing synthesis starting from the naturally occurring (R)-pulegone. This chiral starting material is converted to (R)-3,3,5-trimethylcyclohexanone, which is then reduced to the corresponding alcohol, yielding a stereochemically defined isomer of 3,3,5-trimethylcyclohexanol.

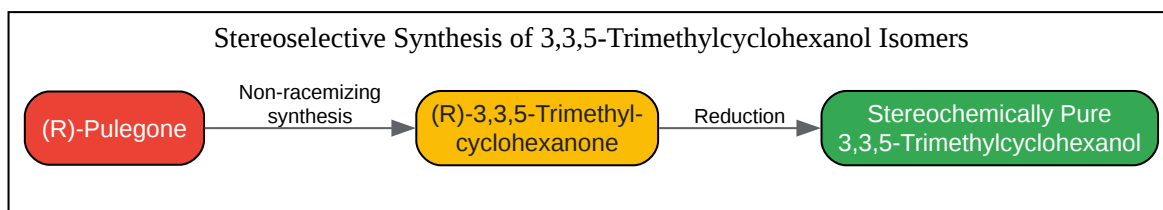
Visualizations of Synthetic Pathways

The following diagrams illustrate the key synthetic workflows for producing 3,3,5-trimethylcyclohexanol.



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Caption: General reaction scheme for the synthesis of 3,3,5-trimethylcyclohexanol.



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Caption: Stereoselective synthesis route starting from (R)-pulegone.

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